4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), also known as MK-8591 and islatravir, is a nucleoside reverse transcriptase translocation inhibitor (NRTTI) [, , ]. This compound exhibits exceptional potency against both wild-type and drug-resistant HIV-1, distinguishing it from other NRTIs [, , ]. Its unique structure and mechanism of action make it a promising candidate for HIV treatment and pre-exposure prophylaxis [, ].
This compound is classified as a fluorinated pyridine. Fluorinated compounds are known for their unique chemical properties, which often enhance biological activity and stability in various applications.
The synthesis of 5-Ethynyl-2-fluoro-4-methylpyridine can be achieved through several methods, typically involving the fluorination of pyridine derivatives. A common approach includes:
5-Ethynyl-2-fluoro-4-methylpyridine has a distinct molecular structure characterized by:
5-Ethynyl-2-fluoro-4-methylpyridine is involved in various chemical reactions, including:
The mechanism of action for 5-Ethynyl-2-fluoro-4-methylpyridine involves its interaction with specific biological targets, influenced by the presence of the fluorine atom and ethynyl group. These substituents can modulate the compound's reactivity and binding affinity to enzymes or receptors, making it a candidate for further pharmacological studies.
5-Ethynyl-2-fluoro-4-methylpyridine has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2